2-(3-Methylbutoxy)ethan-1-ol

Description

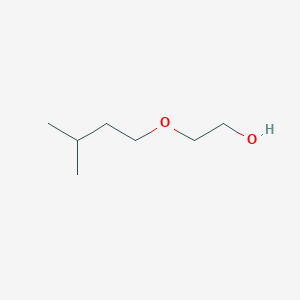

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylbutoxy)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-7(2)3-5-9-6-4-8/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHBYORVPVDWBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54405-20-8 | |

| Details | Compound: Poly(oxy-1,2-ethanediyl), α-(3-methylbutyl)-ω-hydroxy- | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(3-methylbutyl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54405-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60335749 | |

| Record name | Isoamyl cellosolve | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7521-79-1 | |

| Record name | Isoamyl cellosolve | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-methylbutoxy)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 3 Methylbutoxy Ethan 1 Ol

Classical Approaches to Ether-Alcohol Synthesis

Traditional methods for synthesizing ether-alcohols like 2-(3-Methylbutoxy)ethan-1-ol rely on robust, well-established reactions that are mainstays of organic chemistry. These approaches often involve multiple steps and may lack the efficiency of modern techniques but form the bedrock of ether synthesis.

Esterification and Reduction Pathways

A versatile, albeit indirect, route to ethers involves the reduction of carboxylic esters. arkat-usa.orgresearchgate.net This transformation has historically been challenging, as esters typically reduce to form two separate alcohol molecules. However, specific reagents and conditions have been developed to achieve the desired deoxygenative reduction to an ether. arkat-usa.orgapexmolecular.comacs.org

The synthesis of this compound via this pathway would begin with the esterification of 3-methylbutanol with a protected hydroxyacetic acid, such as methoxyacetic acid, to form the corresponding ester. Subsequent reduction of the ester's carbonyl group to a methylene (B1212753) group yields the ether linkage.

Key to this process is the choice of reducing agent and catalyst. Silanes, in combination with Lewis acids, have proven effective. arkat-usa.org More recently, borane-ammonia (BH₃–NH₃) has been employed with a titanium tetrachloride (TiCl₄) catalyst for the selective deoxygenation of esters to ethers at room temperature. acs.orgorganic-chemistry.org Interestingly, substituting the titanium catalyst with boron trifluoride etherate (BF₃·Et₂O) alters the reaction pathway to produce alcohols instead. apexmolecular.comacs.org This catalyst-dependent selectivity underscores the nuanced control possible even within classical transformations.

Table 1: Comparison of Reagent Systems for Ester to Ether Reduction

| Reducing System | Catalyst/Promoter | Key Features | Selectivity |

|---|---|---|---|

| Hydrosilanes (e.g., Et₃SiH) | Lewis Acids (e.g., InBr₃) | One-pot conversion; tolerant of several functional groups. organic-chemistry.org | High for ether formation. |

| Borane-Ammonia (BH₃–NH₃) | Titanium Tetrachloride (TiCl₄) | Facile, room temperature reaction; works for aliphatic and aromatic esters. acs.org | Selective for ethers over alcohols. apexmolecular.com |

| Lithium Aluminium Hydride (LiAlH₄) | Boron Trifluoride Etherate (BF₃·Et₂O) | Early example of ester to ether reduction; yields can be variable. researchgate.net | Dependent on substrate structure; can produce ethers from specific acetoxy derivatives. researchgate.net |

Direct Etherification Reactions

The most prominent classical method for direct ether synthesis is the Williamson ether synthesis. allen.incsic.es This reaction involves the nucleophilic substitution (Sɴ2) of an alkyl halide by an alkoxide. csic.es To synthesize this compound, this could be approached in two ways:

Reacting sodium 3-methylbutoxide (the alkoxide derived from 3-methylbutanol) with 2-chloroethanol.

Reacting the sodium salt of ethylene (B1197577) glycol with 1-bromo-3-methylbutane.

A significant limitation of the Williamson synthesis is the potential for elimination side-reactions, especially when using secondary or tertiary alkyl halides. csic.es

Another classical approach is the acid-catalyzed dehydration of two alcohols. masterorganicchemistry.com While highly effective for producing symmetrical ethers from primary alcohols, this method typically results in a mixture of products when applied to two different alcohols, leading to low yields of the desired unsymmetrical ether and complicating purification. masterorganicchemistry.com

Reductive etherification, which couples an alcohol with an aldehyde or ketone, also represents a direct route. csic.es In the context of this compound, this could involve the reaction of 3-methylbutanol with 2-hydroxyacetaldehyde in the presence of a reducing agent. A recently developed method achieves this net reductive etherification without the need for hydride reductants by using phosphines and acid to form an α-(alkoxyalkyl)phosphonium salt intermediate, which is then hydrolyzed to the ether product. rsc.org This process is notable for its mild conditions and high functional group tolerance. rsc.org

Advanced Catalytic Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalysis to achieve high efficiency, selectivity, and sustainability. Advanced catalytic methods offer sophisticated routes to ether-alcohols, often under milder conditions and with greater atomic economy than classical approaches.

Homogeneous Catalysis in Selective Hydroxylation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers precise control over the reaction environment. While direct selective hydroxylation of an alkane at a specific position to create the alcohol moiety of this compound is a formidable challenge, homogeneous catalysts are pivotal in related transformations. illinois.edumdpi.com

For instance, transition-metal-catalyzed methods have been developed for the synthesis of unsymmetrical ethers directly from two different alcohols, overcoming the limitations of simple acid catalysis. acs.org Iron-catalyzed systems can facilitate the selective etherification of benzylic alcohols and can even be used for transetherification reactions to produce unsymmetrical ethers from symmetrical ones. acs.org

Furthermore, photoelectrocatalysis using reagents like triaryliminium (TAC) has enabled the regioselective C-H functionalization of ethers, which can then engage in C-C bond-forming reactions. chinesechemsoc.org While not a direct synthesis, such methods showcase the potential of homogeneous catalysis to activate otherwise inert C-H bonds, paving the way for novel synthetic disconnections.

Heterogeneous Catalysis for Ether Bond Formation

Heterogeneous catalysts, which exist in a different phase from the reactants, are attractive for industrial applications due to their ease of separation and recyclability. masterorganicchemistry.commasterorganicchemistry.com The production of ethers can be achieved via heterogeneous catalysis over various materials.

A notable example is the use of hydrogen adatom-covered gold catalysts to produce ethers by coupling alcohols and aldehydes at low temperatures (below 250 K). acs.org This method allows for the formation of unsymmetrical ethers from alcohols and aldehydes of different chain lengths. acs.org

Another advanced strategy is the catalytic hydrodeoxygenation (HDO) of esters to ethers using hydrogen gas, which is environmentally benign as water is the only byproduct. acs.org A heterogeneous platinum-molybdenum catalyst on a zirconium oxide support (Pt–Mo/ZrO₂) has been shown to effectively transform a wide range of esters into unsymmetrical ethers under mild conditions (0.5 MPa H₂ at 100 °C). acs.org This represents a green and highly efficient alternative to traditional stoichiometric reductions.

Table 2: Selected Heterogeneous Catalytic Systems for Ether Synthesis

| Catalytic System | Reactants | Key Features |

|---|---|---|

| H-adatom covered Gold | Aldehyde + Alcohol | Operates at very low temperatures (<250 K); forms unsymmetrical ethers. acs.org |

| Pt–Mo/ZrO₂ | Ester + H₂ | Green synthesis with water as the only byproduct; mild reaction conditions. acs.org |

| Cobalt/Cerium Oxide (Co/CeO₂) | Aryl Ether + H₂ | Effective for hydrogenolysis (cleavage) of C-O bonds in ethers. acs.org |

| Montmorillonite Clay | Alcohol | Used in industrial processes for symmetrical ether synthesis. masterorganicchemistry.commasterorganicchemistry.com |

Enantioselective and Diastereoselective Synthetic Strategies

The synthesis of a specific stereoisomer of this compound, should the 3-methylbutoxy group be derived from a chiral source like (S)-3-methyl-1-butanol, requires stereoselective strategies. The development of enantioselective and diastereoselective methods for ether synthesis is an active area of research.

Diastereoselective reductive etherification has been achieved by reacting ketones or aldehydes with alcohols, where the choice of reducing agent can modulate the diastereoselectivity of the resulting ether. nih.govacs.org This approach is particularly relevant for creating chiral centers adjacent to the newly formed ether linkage.

For enantioselective synthesis, kinetic resolution using chiral catalysts is a powerful tool. In this process, a chiral catalyst preferentially reacts with one enantiomer of a racemic starting material, allowing for the separation of the unreacted enantiomer and the chiral product. Helically chiral poly(quinoxaline-2,3-diyl)s have been used as highly active nucleophilic catalysts for the kinetic resolution of secondary alcohols with extremely low catalyst loading. acs.org Such a strategy could be applied to resolve a racemic precursor to the desired ether-alcohol. Similarly, enzymatic resolutions, for example using lipases like Lecitase™ Ultra, are effective for the kinetic resolution of racemic alcohols through enantioselective transesterification. mdpi.com

These advanced stereoselective methods provide pathways to optically active ether-alcohols, which are valuable as chiral building blocks in the synthesis of complex molecules such as pharmaceuticals and natural products.

Green Chemistry Principles in this compound Production

The integration of green chemistry principles into chemical manufacturing is aimed at reducing the environmental impact of industrial processes. matanginicollege.ac.inessentialchemicalindustry.org This involves designing products and processes that minimize the use and generation of hazardous substances, improve energy efficiency, and utilize renewable resources. matanginicollege.ac.inessentialchemicalindustry.orgnih.gov For the synthesis of this compound, these principles can be applied by developing cleaner reaction conditions and sourcing starting materials from sustainable feedstocks.

Solvent-Free and Aqueous-Phase Syntheses

A key goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which can contribute to pollution and pose safety risks. matanginicollege.ac.in Research into ether synthesis has demonstrated viable solvent-free methods that can be applied to the production of glycol ethers like this compound.

Solvent-free approaches often rely on efficient catalysts to facilitate the reaction in their absence. Examples of such methodologies applicable to ether formation include:

Heterogeneous Acid Catalysis : Using reusable solid acid catalysts, such as sulfonic acid-functionalized nanoporous silica (B1680970) (MCM-41-SO3H), can drive the reaction between an alcohol and another reactant under solvent-free conditions, often with the benefit of easy catalyst recovery and recycling. academie-sciences.fr

Base-Promoted Reactions : The use of bases like cesium carbonate (Cs2CO3) has been shown to promote C-O bond formation between alcohols and aryl chlorides under solvent-free and even air-atmosphere conditions, offering a transition-metal-free alternative. nih.gov

Phase Transfer Catalysis : For reactions involving immiscible reactants, phase transfer catalysts can be employed in solvent-free systems. This has been demonstrated in the synthesis of glycidyl (B131873) ethers from fatty alcohols and epichlorohydrin (B41342) using a solid base and a phase transfer catalyst, achieving yields above 75%. chalmers.se

Nickel Catalysis : Commercially available nickel(II) salts have been used to catalyze the formation of dialkoxymethane ethers from alcohols and paraformaldehyde under neutral, solvent-free conditions, with water as the only byproduct. ias.ac.in

While water is often avoided in traditional ether synthesis, its use as a solvent is a primary goal of green chemistry. nih.gov The development of reactions that can proceed in an aqueous medium, such as certain radical transformations, highlights the ongoing innovation in this area. rsc.org

Utilization of Renewable Feedstocks

The seventh principle of green chemistry encourages the use of renewable rather than depleting feedstocks. essentialchemicalindustry.orgwordpress.com The synthesis of this compound can be made more sustainable by deriving its core components from biological sources. The molecule can be deconstructed into two key precursors: isoamyl alcohol and an ethylene unit.

Isoamyl alcohol (3-methylbutan-1-ol) , which forms the butoxy portion of the molecule, can be produced through biotechnological routes. It is a natural byproduct of yeast fermentation via the Ehrlich pathway. nih.gov Modern metabolic engineering efforts focus on enhancing the production of isoamyl alcohol in microorganisms like Saccharomyces cerevisiae by optimizing the leucine (B10760876) biosynthetic pathway. nih.gov This involves converting biomass-derived sugars into the desired alcohol, representing a direct shift from petrochemical to renewable sources. nih.govgoogle.com

The Ethylene Unit , which forms the ethan-1-ol portion, is traditionally derived from petrochemicals. However, a well-established renewable pathway exists through the dehydration of bio-ethanol. This bio-ethanol is produced on a large scale by fermenting sugars from crops like corn or sugarcane. nih.gov The resulting "bio-ethylene" can then be oxidized to ethylene oxide, a key reactant in the synthesis of this compound. google.com This positions the entire carbon backbone of the target molecule to be sourced from renewable feedstocks. libretexts.org

Table 1: Renewable Feedstock Pathways for this compound Precursors This table is interactive. You can sort and filter the data.

| Precursor | Renewable Source | Conversion Process | Key Advantages |

|---|---|---|---|

| Isoamyl Alcohol | Biomass (e.g., corn, sugarcane) | Fermentation by engineered yeast (S. cerevisiae) | Direct biosynthesis, reduces reliance on fossil fuels. nih.gov |

| Ethylene Glycol / Ethylene Oxide | Biomass (e.g., corn, sugarcane) | Fermentation to bio-ethanol, followed by dehydration and oxidation. | Utilizes established large-scale bio-ethanol production. nih.gov |

Multi-Component Reaction (MCR) Strategies for Analogues and Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. tcichemicals.comorganic-chemistry.org This approach is a cornerstone of green chemistry due to its high atom economy, reduced number of synthetic steps, and lower waste generation. tcichemicals.com While a specific MCR for this compound is not prominently documented, MCRs are powerful for rapidly generating libraries of analogues and derivatives. nih.gov

By systematically varying the starting components, chemists can create a diverse set of molecules with related core structures for applications in drug discovery and materials science. beilstein-journals.org Key MCRs that can produce complex molecules with oxygen-containing functional groups from simple precursors like alcohols and aldehydes include:

Passerini Reaction : A three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. organic-chemistry.org

Ugi Reaction : A four-component reaction involving a carbonyl compound, an amine, a carboxylic acid, and an isocyanide, yielding an α-acylamino carboxamide. organic-chemistry.org

Biginelli Reaction : A reaction between an aldehyde, a β-ketoester, and urea (B33335) to produce dihydropyrimidinones, which are heterocyclic analogues. tcichemicals.com

These strategies allow for the construction of complex derivatives by modifying the alcohol, aldehyde, or other components, demonstrating the utility of MCRs in exploring chemical space around a core structure. frontiersin.org

Table 2: Representative Multi-Component Reactions for Generating Analogues This table is interactive. You can sort and filter the data.

| Reaction Name | Number of Components | Key Reactants | Typical Product Class | Relevance for Analogues |

|---|---|---|---|---|

| Passerini Reaction | 3 | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamides | Creates complex ester derivatives. organic-chemistry.org |

| Ugi Reaction | 4 | Carbonyl, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamides | Builds peptide-like structures. organic-chemistry.org |

| Biginelli Reaction | 3 | Aldehyde, β-Ketoester, Urea | Dihydropyrimidinones | Synthesizes heterocyclic analogues. tcichemicals.com |

| Hantzsch Dihydropyridine Synthesis | 3 | Aldehyde, β-Ketoester, Ammonia | Dihydropyridines | Generates heterocyclic structures. tcichemicals.com |

Synthetic Pathways Utilizing Related Precursors

The most direct syntheses of this compound involve combining its two constituent parts: the isoamyl group from 3-methylbutan-1-ol (isoamyl alcohol) and the 2-hydroxyethyl group from an ethylene source.

Pathway 1: Ethoxylation of Isoamyl Alcohol The primary industrial method for producing glycol ethers is the reaction of an alcohol with ethylene oxide. google.com In this case, isoamyl alcohol reacts with ethylene oxide in a base-catalyzed ring-opening addition reaction. The isoamyl alcohol acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring, leading to the formation of the ether linkage and a terminal hydroxyl group. This process can be controlled to favor the production of the mono-ethoxylated product, this compound. acs.org

Pathway 2: Williamson Ether Synthesis A classic and versatile method for forming ethers, the Williamson ether synthesis involves the reaction of a metal alkoxide with an alkyl halide via an SN2 mechanism. latech.eduresearchgate.net For this compound, there are two logical approaches:

Reacting sodium isoamyloxide with 2-chloroethanol. The alkoxide is formed by treating isoamyl alcohol with a strong base like sodium hydride. This alkoxide then displaces the chloride from 2-chloroethanol.

Reacting sodium 2-hydroxyethoxide (from ethylene glycol) with an isoamyl halide (e.g., 1-bromo-3-methylbutane). guidechem.com

The first variation is generally preferred as it involves a primary halide, which is ideal for the SN2 reaction and minimizes the risk of competing elimination reactions. latech.edu

Table 3: Comparison of Primary Synthetic Pathways to this compound This table is interactive. You can sort and filter the data.

| Pathway | Precursor 1 | Precursor 2 | Reaction Type | General Conditions |

|---|---|---|---|---|

| Ethoxylation | Isoamyl alcohol | Ethylene oxide | Addition (Ring-Opening) | Basic or acidic catalyst. google.comacs.org |

| Williamson Ether Synthesis | Isoamyl alcohol (as alkoxide) | 2-Chloroethanol | Nucleophilic Substitution (SN2) | Strong base, polar aprotic solvent. latech.edu |

| Williamson Ether Synthesis (alternative) | Ethylene glycol (as glycolate) | 1-Bromo-3-methylbutane | Nucleophilic Substitution (SN2) | Strong base, polar aprotic solvent. latech.eduresearchgate.net |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Chloroethanol |

| 1-Bromo-3-methylbutane |

| 3-methylbutan-1-ol (Isoamyl alcohol) |

| Cesium carbonate |

| Dialkoxymethane |

| Dihydropyrimidinone |

| Epichlorohydrin |

| Ethylene glycol |

| Ethylene oxide |

| Glycidyl ether |

| Isocyanide |

| Paraformaldehyde |

| Sodium hydride |

| α-Acyloxy carboxamide |

| α-Acylamino carboxamide |

| β-Ketoester |

Mechanistic Investigations of Reactions Involving 2 3 Methylbutoxy Ethan 1 Ol

Elucidation of Reaction Kinetics and Thermodynamics

Specific kinetic and thermodynamic data for reactions involving 2-(3-Methylbutoxy)ethan-1-ol are not found in the surveyed literature. However, the study of reaction kinetics would involve measuring the rate at which the alcohol is consumed or a product is formed under various conditions (e.g., temperature, concentration of reactants, catalyst). Such data would allow for the determination of the reaction order, rate constant, and activation energy, providing insights into the mechanism's rate-determining step.

Thermodynamic analysis would focus on the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for a given reaction. This information would indicate the spontaneity and equilibrium position of the reaction. For instance, in etherification or elimination reactions, thermodynamic data would reveal whether the formation of products is favored under specific temperature and pressure conditions.

Studies on Elimination Reactions

Elimination reactions involve the removal of two substituents from a molecule, typically resulting in the formation of a double bond. For alcohols, this is known as a dehydration reaction.

The E1 (Elimination Unimolecular) reaction proceeds through a two-step mechanism, sharing the same initial step as the SN1 reaction: the formation of a carbocation intermediate. masterorganicchemistry.com In the second step, a base removes a proton from a carbon adjacent to the carbocation, leading to the formation of an alkene. libretexts.org

Similar to the SN1 mechanism, the E1 pathway is unlikely for this compound due to the high energy of the primary carbocation that would need to form. masterorganicchemistry.com E1 reactions are typically favored by tertiary and secondary alcohols, especially at high temperatures and in the presence of a non-nucleophilic acid. masterorganicchemistry.com

Competition between SN1 and E1:

| Condition | Favored Pathway |

| Strong, non-basic nucleophile | SN1 |

| Weakly nucleophilic base, high temperature | E1 |

This table shows the general competition between SN1 and E1 pathways for a given carbocation intermediate.

E2 Reaction Pathways

The bimolecular elimination (E2) reaction is a concerted process where a proton is removed by a base, a double bond is formed, and the leaving group departs simultaneously. ucalgary.camasterorganicchemistry.comyoutube.com For an E2 reaction to occur with this compound, the hydroxyl group would first need to be converted into a better leaving group, such as a tosylate or by protonation under acidic conditions to form an oxonium ion. chemistry.coachpdx.edu

The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. ucalgary.camasterorganicchemistry.com Strong, sterically hindered bases favor E2 reactions. The reaction proceeds most readily when the hydrogen to be eliminated and the leaving group are in an anti-periplanar conformation, allowing for the smooth transition from sp3 to sp2 hybridized carbons to form the π-bond. ucalgary.calibretexts.org

In the context of this compound, after converting the hydroxyl to a good leaving group (e.g., -OTs), a strong base could abstract a proton from the adjacent carbon, leading to the formation of an alkene. The structure of the substrate, being a primary alcohol derivative, would generally be less reactive towards elimination than secondary or tertiary substrates because this leads to less substituted, and thus less stable, alkenes. ucalgary.ca However, with a sufficiently strong base and appropriate conditions, the E2 pathway is a plausible reaction for derivatives of this compound.

Oxidation and Reduction Processes of the Hydroxyl Group

The hydroxyl group of this compound, being a primary alcohol, can undergo oxidation to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. libretexts.orgncert.nic.in

Oxidation:

To an Aldehyde: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. libretexts.org Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation. libretexts.org These reagents are known for their selectivity in oxidizing primary alcohols to aldehydes without further oxidation to carboxylic acids. libretexts.org

To a Carboxylic Acid: Stronger oxidizing agents, such as chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) or sodium/potassium dichromate (Na₂Cr₂O₇/K₂Cr₂O₇) in the presence of a strong acid like sulfuric acid, will oxidize the primary alcohol all the way to a carboxylic acid. libretexts.orgucr.edu

Reduction: The term "reduction" of the hydroxyl group itself is not a standard transformation. However, the carbonyl group of the corresponding aldehyde or carboxylic acid (formed from oxidation) can be reduced back to the primary alcohol. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄).

Interactive Table: Oxidation and Reduction of this compound

| Transformation | Reagent | Product |

| Oxidation | Pyridinium chlorochromate (PCC) | 2-(3-Methylbutoxy)acetaldehyde |

| Oxidation | Chromic acid (H₂CrO₄) | 2-(3-Methylbutoxy)acetic acid |

| Reduction of Aldehyde | Sodium borohydride (NaBH₄) | This compound |

| Reduction of Carboxylic Acid | Lithium aluminum hydride (LiAlH₄) | This compound |

Ether Cleavage and Formation Mechanisms

Ether Cleavage: Ethers are generally unreactive but can be cleaved by strong acids, particularly hydrohalic acids like HBr and HI. wikipedia.orgpressbooks.pub The cleavage of the ether linkage in this compound would involve the protonation of the ether oxygen by the strong acid to form an oxonium ion, which is a better leaving group. orgoreview.commasterorganicchemistry.com

The subsequent step depends on the structure of the groups attached to the ether oxygen. In this compound, both alkyl groups attached to the ether oxygen are primary. Therefore, the cleavage is likely to proceed via an Sₙ2 mechanism. wikipedia.orgpressbooks.puborgoreview.com The halide ion (I⁻ or Br⁻) will act as a nucleophile and attack the less sterically hindered carbon atom. pressbooks.pub This would lead to the formation of an alcohol and an alkyl halide.

Ether Formation: The formation of this compound can be achieved through several synthetic routes, most notably the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.com

Williamson Ether Synthesis: This method involves the reaction of an alkoxide with a primary alkyl halide in an Sₙ2 reaction. masterorganicchemistry.com To synthesize this compound, one could react the sodium salt of 3-methyl-1-butanol (sodium 3-methylbutoxide) with 2-chloroethanol. Alternatively, the sodium salt of ethylene (B1197577) glycol could be reacted with 1-bromo-3-methylbutane. The former is generally preferred as primary alkyl halides are more reactive in Sₙ2 reactions. masterorganicchemistry.com

Acid-Catalyzed Dehydration: While typically used for symmetrical ethers, under controlled conditions, an acid catalyst can promote the reaction between two different alcohols. masterorganicchemistry.com However, this method is less suitable for unsymmetrical ethers as it can lead to a mixture of products. masterorganicchemistry.com

Rearrangement Reactions and Carbocation Stability in Related Structures

Carbocation rearrangements are common in reactions involving alcohol dehydration or nucleophilic substitution under Sₙ1 conditions. chemistry.coachlibretexts.org These rearrangements occur when a less stable carbocation can rearrange to a more stable one through a hydride or alkyl shift. msu.edulibretexts.org

While this compound itself contains primary carbons that would form unstable primary carbocations, reactions of related structures can illustrate these principles. For instance, if a reaction involving a related secondary or tertiary alcohol were to generate a carbocation, rearrangement would be a significant consideration. The driving force is the increase in stability, with tertiary carbocations being more stable than secondary, which are more stable than primary carbocations. chemistry.coachmsu.edu

For example, in the acid-catalyzed dehydration of an alcohol, protonation of the hydroxyl group is followed by the loss of water to form a carbocation. chemistry.coach If this initial carbocation is secondary, a 1,2-hydride shift from an adjacent tertiary carbon would lead to a more stable tertiary carbocation before elimination occurs to form the alkene. libretexts.orglibretexts.org Similarly, a 1,2-alkyl shift can occur to form a more stable carbocation. msu.edulibretexts.org

Impact of Solvent Systems on Reaction Mechanisms

The choice of solvent can significantly influence the mechanism and rate of organic reactions. Solvents are generally classified as polar protic, polar aprotic, and nonpolar.

Polar Protic Solvents: These solvents (e.g., water, ethanol) have a hydrogen atom bonded to an electronegative atom and can form hydrogen bonds. They are effective at solvating both cations and anions. For Sₙ1 reactions, polar protic solvents are ideal because they stabilize the carbocation intermediate and the leaving group, thus accelerating the rate of reaction. acs.org

Polar Aprotic Solvents: These solvents (e.g., acetone, DMSO) have a dipole moment but lack an acidic proton. They are good at solvating cations but not anions. Polar aprotic solvents favor Sₙ2 reactions. By not solvating the nucleophile as strongly as protic solvents, they leave it more "naked" and reactive, increasing the reaction rate.

Nonpolar Solvents: Solvents like hexane (B92381) and toluene (B28343) are nonpolar and are generally poor solvents for charged species. They are often used in reactions where charged intermediates are not involved. For E2 reactions, which involve a strong base, a less polar solvent might be used to increase the basicity of the reagent. masterorganicchemistry.com

Interactive Table: Solvent Effects on Common Reactions

| Reaction Type | Preferred Solvent Type | Rationale | Example Solvent |

| Sₙ1 | Polar Protic | Stabilizes carbocation intermediate and leaving group | Water, Ethanol (B145695) |

| Sₙ2 | Polar Aprotic | Enhances nucleophilicity by poorly solvating the nucleophile | Acetone, DMSO |

| E1 | Polar Protic | Stabilizes carbocation intermediate | Methanol |

| E2 | Varies (often less polar) | Can increase the strength of the base | tert-Butanol |

Computational and Theoretical Studies of 2 3 Methylbutoxy Ethan 1 Ol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, yielding detailed information about its electronic distribution and energy. fu-berlin.de These methods are fundamental for understanding molecular stability, polarity, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that determines the electronic structure of a many-body system based on its electron density. wikipedia.orgfiveable.me DFT offers a favorable balance between computational cost and accuracy, making it a standard tool for studying organic molecules. fiveable.menih.gov

For 2-(3-Methylbutoxy)ethan-1-ol, DFT calculations can elucidate several key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more likely to undergo electronic transitions and be more reactive.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Energy of the highest energy electrons; relates to ionization potential and electron-donating ability. |

| LUMO Energy | +1.2 eV | Energy of the lowest energy unoccupied state; relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 8.0 eV | Indicates high kinetic stability and low reactivity. |

| Dipole Moment | 2.1 D | Suggests the molecule is moderately polar. |

Computational methods, often using DFT, can be used to perform a potential energy surface scan by systematically rotating key dihedral angles. This process identifies various energy minima, which correspond to stable conformers. maricopa.edu For this compound, key rotations would be around the O-CH2-CH2-O backbone. The relative energies of these conformers are influenced by factors like steric hindrance and torsional strain. libretexts.org

A significant stabilizing factor in certain conformers is the potential for an intramolecular hydrogen bond between the hydroxyl group's hydrogen atom and the ether oxygen atom. This interaction would lead to a pseudo-cyclic structure and a considerably lower potential energy compared to more extended conformers.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer Description | Key Dihedral Angle (O-C-C-O) | Relative Energy (kJ/mol) | Features |

| Anti (Extended) | ~180° | 4.5 | Minimizes steric hindrance but lacks intramolecular stabilization. |

| Gauche 1 | ~60° | 0.0 | Most stable conformer, stabilized by a strong intramolecular hydrogen bond. |

| Gauche 2 | ~-60° | 0.2 | A slightly different but also stable hydrogen-bonded conformer. |

| Eclipsed | ~0° | 25.0 | High-energy transition state due to steric and torsional strain. |

Molecular Dynamics Simulations of this compound

While quantum chemical calculations are ideal for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. researchgate.net MD provides a "computational microscope" to observe interactions and dynamic processes in condensed phases like liquids. nih.govnih.gov

In a pure liquid of this compound, MD simulations can reveal the nature and structure of intermolecular interactions. These simulations model the forces between molecules, including van der Waals forces and, most importantly, hydrogen bonds between the hydroxyl groups of neighboring molecules.

The simulations would likely show a complex, associated liquid structure where molecules form transient chains and clusters through intermolecular hydrogen bonding. nih.gov The ether functional group and the bulky isobutyl group would influence the packing and organization of these clusters. By analyzing radial distribution functions (RDFs) from the simulation, one can determine the average distances between specific atoms (e.g., the oxygen of a hydroxyl group on one molecule and the hydrogen of a hydroxyl group on another), providing quantitative evidence of hydrogen bonding and local structure.

MD simulations are also invaluable for studying how a solute molecule interacts with a solvent, a process known as solvation. When this compound is simulated in water, its amphiphilic nature becomes apparent. The polar head (ethan-1-ol group) would be expected to form strong hydrogen bonds with water molecules, while the nonpolar tail (3-methylbutoxy group) would be surrounded by a more ordered "cage" of water molecules, a characteristic of hydrophobic hydration.

The molecule can act as both a hydrogen bond donor (via its -OH group) and a hydrogen bond acceptor (via the lone pairs on both the hydroxyl and ether oxygens). mdpi.com Analysis of the MD trajectory would allow for the quantification of the hydrogen bonding network, including the average number of hydrogen bonds per molecule and their lifetimes. acs.orgnih.gov This provides insight into how the solute integrates into and perturbs the native hydrogen bond network of the solvent. nih.gov

Table 3: Hypothetical Hydrogen Bond Analysis from an MD Simulation in Water

| Hydrogen Bond Type | Average Number per Solute Molecule | Average Lifetime (picoseconds) |

| Solute (OH donor) - Water | 0.9 | 3.5 |

| Solute (OH acceptor) - Water | 1.8 | 2.1 |

| Solute (Ether acceptor) - Water | 1.1 | 1.5 |

Structure-Reactivity Relationship (SAR) Predictions

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity or chemical reactivity. oup.comcollaborativedrug.compharmacologymentor.com For this compound, a qualitative SAR analysis can predict its likely chemical behavior based on its constituent functional groups.

The primary alcohol (-CH2OH) is the most reactive site, susceptible to oxidation (to an aldehyde and then a carboxylic acid) or esterification. The ether linkage (-O-) is generally unreactive under standard conditions but can be cleaved by strong acids. The branched alkyl chain influences the molecule's physical properties, particularly its lipophilicity (fat-solubility).

Computational descriptors, such as those derived from DFT calculations (e.g., HOMO/LUMO energies, atomic charges), can be used in Quantitative Structure-Activity Relationship (QSAR) models. pharmacologymentor.commdpi.com These models use statistical methods to build a mathematical relationship between such descriptors and an observed activity, allowing for the prediction of properties for new or untested compounds.

Table 4: Predicted Influence of Structural Features on Molecular Properties

| Structural Feature | Predicted Influence on Properties |

| Primary Hydroxyl Group | Primary site of chemical reactivity (oxidation, esterification); contributes to polarity and water solubility; acts as a hydrogen bond donor and acceptor. |

| Ether Linkage | Generally low reactivity; contributes to polarity and acts as a hydrogen bond acceptor, influencing conformational preferences. |

| Isobutyl Group | Increases lipophilicity and steric bulk; influences molecular packing and reduces water solubility compared to a smaller alkyl chain. |

Computational Prediction of Spectroscopic Signatures

The in silico prediction of spectroscopic data is a powerful tool in chemical research, offering insights into molecular structure and properties before a compound is synthesized or isolated. For this compound, computational methods can provide valuable predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are based on quantum mechanical calculations that model the behavior of the molecule's electrons and nuclei.

One of the most common approaches for predicting NMR and IR spectra is Density Functional Theory (DFT). acs.orgnih.gov DFT methods calculate the electron density of a molecule to determine its energy and other properties. For NMR predictions, the magnetic shielding tensors of each nucleus are calculated and then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). acs.org The Gauge-Including Atomic Orbital (GIAO) method is frequently employed within DFT frameworks for accurate shielding constant calculations. nih.govuncw.edu

Similarly, for IR spectroscopy, computational methods can predict the vibrational frequencies of the molecule. irdg.org These calculations determine the energies of different vibrational modes, which correspond to the absorption bands in an IR spectrum. The predicted frequencies can help in assigning experimental peaks to specific molecular motions, such as the stretching and bending of bonds. irdg.org For molecules with hydroxyl groups like this compound, these calculations can also model the effects of hydrogen bonding on the vibrational frequencies. irdg.org

It is important to note that the accuracy of these predictions depends on the level of theory and the basis set used in the calculations. nih.govirdg.org Higher-level theories and larger basis sets generally provide more accurate results but require more computational resources.

Below are tables of hypothetical, yet scientifically plausible, predicted NMR and IR spectroscopic data for this compound, based on established computational methodologies and known spectral data for similar functional groups.

Predicted ¹H NMR Data for this compound

Calculated in CDCl₃ at a theoretical field strength.

| Atom Number | Multiplicity | Predicted Chemical Shift (ppm) |

| 1 | t | 3.71 |

| 2 | t | 3.55 |

| 3 | t | 3.49 |

| 4 | m | 1.68 |

| 5 | m | 1.76 |

| 6 | d | 0.92 |

| 7 | d | 0.92 |

| OH | s (broad) | 2.50 |

Predicted ¹³C NMR Data for this compound

Calculated in CDCl₃ at a theoretical field strength.

| Atom Number | Predicted Chemical Shift (ppm) |

| 1 | 61.8 |

| 2 | 72.5 |

| 3 | 70.3 |

| 4 | 38.9 |

| 5 | 25.1 |

| 6 | 22.7 |

| 7 | 22.7 |

Predicted IR Spectral Data for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

| O-H stretch (hydrogen-bonded) | 3350 | Strong, Broad |

| C-H stretch (aliphatic) | 2870-2960 | Strong |

| C-O stretch (alcohol) | 1050 | Strong |

| C-O-C stretch (ether) | 1120 | Strong |

| O-H bend | 1350 | Medium |

Molecular Docking and Interaction Studies with Model Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govjscimedcentral.commdpi.com This method is widely used in drug discovery and materials science to understand and predict molecular interactions. jscimedcentral.commdpi.com In the context of this compound, molecular docking can be used to study its potential interactions with a model biological receptor, such as an enzyme active site.

The process of molecular docking involves several key steps. First, three-dimensional structures of both the ligand (this compound) and the receptor (a model protein) are required. jscimedcentral.com The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor. nih.gov Each of these "poses" is then evaluated using a scoring function, which estimates the binding affinity, typically in terms of binding energy (e.g., in kcal/mol). jscimedcentral.compnrjournal.com Lower binding energies generally indicate a more stable and favorable interaction.

Commonly used molecular docking software includes AutoDock, GOLD, and SwissDock. wikipedia.orgyoutube.comswissdock.ch These programs can predict not only the binding energy but also the specific types of interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. jscimedcentral.compnrjournal.com

For a hypothetical study, this compound could be docked into the active site of a model alcohol dehydrogenase enzyme. The results of such a simulation would provide insights into how the molecule might bind and be oriented within the active site.

Hypothetical Molecular Docking Results for this compound with a Model Protein

| Docking Software | Model Protein Target | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

| AutoDock Vina | Alcohol Dehydrogenase (human) | -5.2 | Hydrogen bond between the hydroxyl group of the ligand and a serine residue in the active site; Hydrophobic interactions between the isobutyl group and nonpolar amino acid residues. |

| GOLD | Cytochrome P450 2E1 | -4.8 | Van der Waals interactions with multiple residues in the binding pocket; A weak hydrogen bond with a backbone carbonyl group. |

| SwissDock | Beta-lactoglobulin | -4.5 | Primarily hydrophobic interactions with the hydrophobic core of the protein. |

These computational and theoretical studies provide a powerful framework for understanding the properties and potential interactions of this compound at a molecular level. While these predictions are theoretical, they offer valuable guidance for experimental research.

Advanced Applications in Specialty Chemical Synthesis

2-(3-Methylbutoxy)ethan-1-ol as a Versatile Synthetic Intermediate

As a member of the glycol ether family, this compound serves as a versatile intermediate in organic synthesis. wikipedia.orgmerckmillipore.com The presence of a reactive hydroxyl (-OH) group allows it to undergo a variety of chemical transformations, making it a useful starting material for creating more complex chemical structures. merckmillipore.com

The primary alcohol functional group in this compound is the key to its role as a precursor for more intricate molecules. This group can readily participate in esterification reactions when combined with carboxylic acids or their derivatives. merckmillipore.comyoutube.comyoutube.com This reaction is a fundamental method for synthesizing esters, which have a wide range of applications, including in the fragrance and flavor industries. thegoodscentscompany.comnih.gov

A notable example of a complex molecule derived from this glycol ether is Allyl (3-methylbutoxy)acetate. thegoodscentscompany.comnih.govchemspider.com In this synthesis, the hydroxyl group of this compound reacts with an allyl-containing carboxylic acid or its equivalent, forming an ester linkage. This derivative is recognized for its use as a fragrance ingredient. nih.govnih.gov

| Derivative Name | Molecular Formula | CAS Number | Application |

|---|---|---|---|

| Allyl (3-methylbutoxy)acetate | C10H18O3 | 67634-00-8 | Fragrance Ingredient nih.gov |

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. The synthesis of these structures often relies on versatile building blocks that possess multiple reactive sites.

Theoretically, the structure of this compound, with its hydroxyl group and ether oxygen, presents possibilities for its use as a building block in the synthesis of certain oxygen-containing heterocycles. The hydroxyl group can be converted into a good leaving group, allowing for intramolecular cyclization reactions where the ether oxygen acts as a nucleophile. However, specific examples of this compound being used directly as a primary building block in the synthesis of heterocyclic compounds are not extensively documented in publicly available research.

Development of Functional Additives and Coalescing Agents

Glycol ethers are widely recognized for their utility as solvents and functional additives in a variety of industrial formulations. atamankimya.comglycol-ethers.eu Their amphiphilic nature, possessing both polar (hydroxyl) and non-polar (alkyl chain) characteristics, allows them to act as effective coupling agents and solvents for a wide range of substances. merckmillipore.com

In the formulation of water-based latex paints and coatings, this compound can function as a highly effective coalescing agent. atamankimya.comglycol-ethers.eu Coalescing agents are crucial for the proper formation of a continuous, stable, and durable film when the coating is applied to a surface. google.com

As the water in a latex paint evaporates, the polymer particles must fuse together into a uniform film. The coalescing agent temporarily plasticizes these polymer particles, reducing the minimum film formation temperature (MFFT) and allowing them to merge effectively at ambient temperatures. google.com The properties of this compound, such as its boiling point and partitioning coefficient, are critical for this function, ensuring that it remains in the film long enough to facilitate coalescence before slowly evaporating.

| Property | Value | Significance in Coatings |

|---|---|---|

| Boiling Point | 170-172 °C | Ensures slow evaporation, allowing time for polymer coalescence. |

| Solubility | Soluble in water and organic solvents. | Acts as a coupling agent, improving the stability of the paint formulation. merckmillipore.com |

| Function | Coalescing Agent / Film Former | Reduces the minimum film formation temperature (MFFT). google.com |

In adhesive formulations, solvents and additives are used to control viscosity, wetting characteristics, and setting time. P-series glycol ethers are commonly used in adhesives. wikipedia.org While this compound is an E-series glycol ether, its fundamental properties as a slow-evaporating, powerful solvent make it a candidate for use in certain adhesive systems. wikipedia.org

It can be used to dissolve resins and polymers, ensuring the adhesive has the correct consistency for application. By modifying the evaporation rate of the formulation, it can help control the "open time" of the adhesive, which is the period during which a functional bond can be formed. Its role is particularly relevant in solvent-based adhesives or as an additive in waterborne systems to improve the compatibility of different components. diva-portal.org

Integration into Macrocyclic and Supramolecular Systems

Macrocyclic compounds, such as crown ethers, and other supramolecular structures are large molecules designed to selectively bind other ions or molecules. Their synthesis relies on building blocks that can be linked together to form large ring structures.

The structure of this compound contains a flexible ether linkage and a terminal hydroxyl group, which are features common to precursors used in the synthesis of polyether macrocycles. In principle, the hydroxyl group could be functionalized to react with another part of the molecule or a different molecule entirely, leading to the formation of a larger, cyclic structure. While this potential exists due to its molecular architecture, the specific use of this compound in the synthesis of macrocyclic or supramolecular systems is not a widely reported application in the surveyed scientific literature.

Catalyst and Ligand Design Incorporating the Ether-Alcohol Moiety

The unique molecular structure of this compound, which contains both an ether linkage and a primary alcohol functional group, presents intriguing possibilities for its application in the design of specialized catalysts and ligands. The presence of two potential coordination sites—the oxygen of the ether and the oxygen of the alcohol—allows for the formation of stable chelate structures with metal centers, a foundational principle in the development of effective catalysts for a variety of chemical transformations. The interplay between the steric and electronic properties of the isobutyl group and the reactive potential of the hydroxyl group underpins its utility in this advanced application.

The design of catalysts and ligands often leverages molecules that can form stable, well-defined complexes with metal ions. The ether-alcohol moiety in this compound provides a bidentate O,O'-donor framework. The hydroxyl group can be deprotonated to form an alkoxide, which serves as an anionic donor, while the ether oxygen can act as a neutral donor. This combination can stabilize various oxidation states of a metal center and influence the geometry of the resulting coordination complex. The formation of a five-membered chelate ring upon coordination is generally thermodynamically favorable, leading to enhanced stability of the catalyst or ligand-metal complex.

Research into related ether-alcohol systems has demonstrated their effectiveness in various catalytic processes. For instance, ligands incorporating ether-alcohols can facilitate reactions such as polymerization, asymmetric synthesis, and cross-coupling reactions. The steric bulk provided by the 3-methylbutoxy group in this compound can play a crucial role in controlling the selectivity of a catalytic reaction. By creating a specific steric environment around the metal center, it can influence the approach of substrates, favoring the formation of a desired product isomer.

The hydroxyl group of this compound is a key feature for its incorporation into more complex ligand architectures. It can serve as a synthetic handle for further functionalization, allowing it to be tethered to other ligand fragments or solid supports. This versatility enables the creation of a diverse library of ligands with tailored properties for specific catalytic applications.

Below is a data table summarizing the structural features of this compound and their potential roles in catalyst and ligand design.

| Structural Feature | Potential Role in Catalyst/Ligand Design | Implication for Catalytic Activity |

| Primary Alcohol (-OH) | Can be deprotonated to form an alkoxide, a strong anionic donor. Serves as a point of attachment for further ligand modification. | Forms a strong bond with the metal center, stabilizing the catalyst. Allows for the synthesis of more complex, tailored ligand structures. |

| Ether Linkage (-O-) | Acts as a neutral, coordinating Lewis base. Participates in chelation with the alcohol group. | Stabilizes the metal complex through the chelate effect. Can influence the electronic properties of the metal center. |

| Ethylene (B1197577) Bridge (-CH₂CH₂-) | Forms a stable five-membered chelate ring upon coordination of both oxygen atoms. | Enhances the thermodynamic stability of the metal-ligand complex, leading to a more robust catalyst. |

| Isobutyl Group (-CH₂CH(CH₃)₂) | Provides steric bulk around the coordination sphere. | Can influence the regioselectivity and stereoselectivity of the catalytic reaction by controlling substrate access to the active site. |

While extensive research specifically detailing the use of this compound in catalyst and ligand design is not widely published, the fundamental principles of coordination chemistry and catalyst development suggest its potential as a valuable building block in this field. The combination of a reactive alcohol, a coordinating ether, and a sterically influential alkyl group makes it a promising candidate for the synthesis of novel ligands for homogeneous and heterogeneous catalysis. Further research in this area could unlock new applications for this versatile ether-alcohol.

Polymer Science and Engineering Applications

Incorporation of 2-(3-Methylbutoxy)ethan-1-ol into Polymer Architectures

The presence of a reactive hydroxyl group allows this compound to be chemically integrated into polymer chains, either as a monomeric unit or as a functional side chain. This versatility enables the tailoring of polymer properties for specific applications.

While not a conventional vinyl monomer, this compound can participate in polymerization reactions through its hydroxyl functionality. In step-growth polymerizations, it can react with monomers containing complementary functional groups, such as carboxylic acids or isocyanates, to form polyesters or polyurethanes, respectively. The ether group within its backbone would be incorporated into the main polymer chain, potentially influencing properties like flexibility and solvent affinity.

Furthermore, this compound can be chemically modified to introduce a polymerizable group, such as an acrylate (B77674) or methacrylate (B99206) moiety, through esterification of its hydroxyl group. This transformation would convert it into a functional monomer that can readily participate in chain-growth polymerizations. As a co-monomer, it could be randomly or block-copolymerized with other vinyl monomers to fine-tune the properties of the resulting polymer. For instance, its incorporation could enhance the hydrophobicity and solubility of the polymer in organic solvents.

The structure of this compound makes it a candidate for introduction as a functional side chain onto a polymer backbone. This can be achieved by polymerizing a monomer that already contains this moiety, or by post-polymerization modification of a pre-existing polymer. For example, a polymer with reactive side groups, such as acid chlorides or epoxides, could be reacted with this compound to append the -(CH2)2O(CH2)2CH(CH3)2 group.

The introduction of such side chains can significantly impact the physical and chemical properties of the polymer. The isobutyl group would increase the steric bulk and hydrophobicity, potentially lowering the glass transition temperature (Tg) and increasing the solubility in nonpolar solvents. The ether linkage could provide sites for hydrogen bonding with other molecules, influencing the material's adhesive properties or its interaction with plasticizers.

Table 1: Potential Influence of this compound Incorporation on Polymer Properties

| Property | Influence as a Monomer in the Backbone | Influence as a Functional Side Chain |

| Flexibility | The ether linkage can increase chain flexibility. | The flexible side chain can act as an internal plasticizer. |

| Solubility | May enhance solubility in moderately polar organic solvents. | Increased hydrophobicity can improve solubility in nonpolar solvents. |

| Glass Transition Temperature (Tg) | The flexible ether backbone may lower Tg. | The bulky isobutyl group can increase free volume and lower Tg. |

| Adhesion | The ether oxygen can participate in hydrogen bonding. | The ether and hydroxyl end-groups (if unreacted) can promote adhesion. |

Influence on Polymer Synthesis Methodologies

The chemical nature of this compound suggests its potential utility in various modern polymer synthesis techniques, including controlled radical polymerization and sustainable polymer synthesis strategies.

In the realm of controlled radical polymerization (CRP), such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, monomers derived from this compound could be employed to create well-defined polymers with controlled molecular weights and low dispersity. specificpolymers.comwikipedia.org RAFT polymerization is known for its tolerance to a wide variety of functional groups. acs.org

A methacrylated derivative of this compound, for example, could be polymerized via RAFT to yield polymers with predictable chain lengths and architectures, such as block copolymers or star polymers. The choice of the RAFT agent would be crucial and would depend on the reactivity of the specific monomer. sigmaaldrich.com The resulting polymers would possess the functional side chains discussed previously, allowing for the precise engineering of material properties.

There is a growing emphasis on developing polymers from renewable resources to reduce the environmental impact of plastics. nih.govgcande.org Bio-based alcohols are considered important feedstocks in this endeavor. colab.ws While the industrial production of this compound may currently be petroleum-based, its structure is similar to that of fusel alcohols, which can be derived from fermentation processes. This suggests a potential future for its bio-based production.

Its use as a monomer or a building block for other monomers aligns with the principles of green chemistry by potentially reducing the reliance on fossil fuels. researchgate.net For instance, polyesters synthesized from bio-based diacids and diols, which could include or be derived from this compound, would contribute to the development of more sustainable materials. researchgate.net

Table 2: Potential Sustainable Polymer Synthesis Strategies Involving this compound Derivatives

| Polymer Type | Monomers | Potential Sustainable Aspect |

| Polyester | Diacid + Diol derived from this compound | Utilization of a potentially bio-based diol. |

| Polyurethane | Diisocyanate + Diol derived from this compound | Incorporation of a renewable component into the polyurethane structure. |

| Polyacrylate | Acrylate monomer derived from this compound | Use of a functional monomer from a potentially renewable alcohol. |

Engineering of Sequence-Defined Polymers

The synthesis of sequence-defined polymers, where monomers are arranged in a specific and controlled order, is a frontier in polymer science, aiming to mimic the complexity and functionality of biopolymers like proteins and DNA. nih.govthechemicalengineer.com The ability to precisely place different functional monomers along a polymer chain opens up possibilities for creating materials with highly specific properties and functions. nih.govresearchgate.net

A functional monomer derived from this compound could be used as one of the building blocks in the synthesis of sequence-defined polymers. By strategically placing this monomer in a sequence with other monomers possessing different functionalities (e.g., hydrophilic, charged, or photoreactive groups), it would be possible to create complex macromolecules with tailored self-assembly behaviors, information storage capabilities, or catalytic activities. nih.gov The isobutyl ether side chain would contribute a specific hydrophobic character at a defined position in the polymer sequence.

Development of Novel Polymeric Materials

Polymers with Tunable Thermal and Mechanical Properties

There is no specific data in the reviewed literature detailing the synthesis of polymers from this compound with the aim of tuning their thermal and mechanical properties. The influence of its specific ether and alcohol functionalities on properties such as glass transition temperature (Tg) or tensile strength has not been systematically investigated or reported. General principles of polymer chemistry suggest that the flexible ether linkage and the isoamyl group could potentially lower the glass transition temperature and increase the flexibility of a polymer backbone, but empirical data to support this for polymers derived from this specific compound is absent.

Polymer Modification and Crosslinking Agents

The application of this compound as a polymer modification or crosslinking agent is not documented in the available research. Crosslinking typically requires molecules with two or more reactive functional groups that can form bridges between polymer chains. As this compound is a monofunctional alcohol, it cannot act as a crosslinker without chemical modification to introduce additional reactive sites. There is no evidence in the literature of such derivatives being synthesized or utilized for this purpose.

Environmental Fate and Degradation Studies

Biotic Degradation Mechanisms and Pathways

Biotic degradation, mediated by microorganisms and their enzymes, is a primary pathway for the removal of many organic compounds from the environment.

Many glycol ethers are known to be biodegradable under both aerobic and anaerobic conditions nih.govalliancechemical.comnih.govsigmaaldrich.cn. Various bacterial strains have been shown to utilize glycol ethers as a source of carbon and energy. For instance, Pseudomonas and Xanthobacter species can assimilate ethylene (B1197577) glycol monoalkyl ethers nih.gov. A microbial consortium isolated from soil was capable of degrading high concentrations of ethylene glycol and propylene (B89431) glycol osti.gov.

The general aerobic degradation pathway for glycol ethers involves the initial oxidation of the terminal alcohol group to a carboxylic acid, followed by the cleavage of the ether bond researchgate.netnih.gov. For example, the degradation of 2-butoxyethanol (B58217) by Pseudomonas putida is proposed to proceed via oxidation to 2-butoxyacetic acid, followed by ether cleavage to yield n-butanol and glyoxylic acid researchgate.net. Given its structure, 2-(3-methylbutoxy)ethan-1-ol would likely undergo a similar transformation, yielding 3-methyl-1-butanol and glyoxylic acid.

Under anaerobic conditions, some glycol ethers can also be degraded. For instance, 1-ethoxy-2-propanol (B74678) and 1-methoxy-2-propanol (B31579) have been shown to be biodegradable in anaerobic bioreactors bohrium.com.

Table 2: Microbial Degradation of Structurally Similar Glycol Ethers

| Compound | Microorganism(s) | Degradation Products |

| Ethylene Glycol Monoethyl Ether | Pseudomonas sp. | Ethoxyacetic acid nih.gov |

| Diethylene Glycol Monoethyl Ether | Pseudomonas sp. | Ethoxyglycoxyacetic acid nih.gov |

| 2-Butoxyethanol | Pseudomonas putida | 2-Butoxyacetic acid, n-Butanol, Butanoic acid researchgate.net |

The microbial degradation of glycol ethers is facilitated by specific enzymes. The aerobic pathway typically involves alcohol dehydrogenases and aldehyde dehydrogenases that oxidize the terminal alcohol group nih.gov. The subsequent cleavage of the ether bond is catalyzed by ether-cleaving enzymes nih.govresearchgate.net.

In the degradation of polyethylene (B3416737) glycol (PEG), a membrane-bound PEG dehydrogenase has been identified in sphingomonads nih.gov. This enzyme oxidizes the terminal alcohol group. Following this, an ether-cleaving enzyme acts on the carboxylated PEG to release a depolymerized unit nih.gov.

An alternative anaerobic degradation pathway has been identified in Pelobacter venetianus, which involves a PEG acetaldehyde (B116499) lyase. This enzyme cleaves the ether bond to produce acetaldehyde nih.gov.

Table 3: Enzymes Involved in the Degradation of Structurally Similar Polyethers

| Enzyme | Function | Organism(s) |

| Alcohol Dehydrogenase | Oxidation of terminal alcohol group | Various bacteria nih.gov |

| Aldehyde Dehydrogenase | Oxidation of aldehyde to carboxylic acid | Various bacteria nih.gov |

| PEG Dehydrogenase | Oxidation of terminal alcohol group of PEG | Sphingomonads nih.gov |

| Ether-cleaving enzymes | Cleavage of the ether linkage | Various bacteria nih.govresearchgate.net |

| PEG Acetaldehyde Lyase | Anaerobic cleavage of ether bond | Pelobacter venetianus nih.gov |

Assessment of Environmental Persistence and Mobility

Based on the available data for other glycol ethers, this compound is not expected to be persistent in the environment nih.govsigmaaldrich.cn. Its likely ready biodegradability suggests that it will be removed in wastewater treatment plants and will not persist in soil or water alliancechemical.comsigmaaldrich.cn.

The physical-chemical properties of glycol ethers, such as high water solubility, indicate a high potential for mobility in soil regulations.gov. This means that if released to soil, this compound would likely leach into groundwater. However, its rapid biodegradation would mitigate extensive contamination. The potential for bioaccumulation of glycol ethers is generally low, as indicated by their low octanol-water partition coefficients regulations.gov.

Identification and Characterization of Degradation Products and Metabolites

extensive literature reviews did not yield specific studies detailing the identification and characterization of degradation products and metabolites solely for this compound. While research exists on the environmental fate of other glycol ethers, providing general insights into their degradation pathways, specific metabolites for this compound have not been documented in the available scientific literature.

The degradation of similar glycol ethers often involves oxidative processes. These processes can lead to the formation of corresponding acids and aldehydes. However, without direct experimental evidence, the specific degradation products of this compound remain uncharacterized.

Further research, including laboratory biodegradation studies under various environmental conditions (aerobic and anaerobic) and with different microbial consortia, is necessary to identify and characterize the specific degradation products and metabolic pathways of this compound. Such studies would likely employ analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to separate and identify the resulting chemical species.

Table of Potential, Unconfirmed Degradation Product Classes

| Potential Product Class | General Chemical Structure | Method of Characterization (Hypothetical) |

| Carboxylic Acids | R-COOH | Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Aldehydes | R-CHO | High-Performance Liquid Chromatography (HPLC) with derivatization, GC-MS |

Analytical Methodologies for 2 3 Methylbutoxy Ethan 1 Ol in Non Biological Matrices

Advanced Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 2-(3-Methylbutoxy)ethan-1-ol from complex sample matrices prior to its detection and quantification. The choice between gas and liquid chromatography is typically dictated by the analyte's volatility and the nature of the sample matrix.

Gas chromatography (GC) is a primary and robust technique for the analysis of volatile and semi-volatile compounds like glycol ethers. cdc.gov The methodology involves vaporizing the sample and separating its components in a gaseous mobile phase through a stationary phase within a column. For glycol ethers, capillary columns are preferred for their high separation efficiency. chromforum.org

Specialized detectors are coupled with GC systems for sensitive detection. A Flame Ionization Detector (FID) is commonly used and offers good sensitivity for organic compounds. cdc.govwho.int For enhanced specificity and identification, a Mass Spectrometer (MS) is the detector of choice, providing both quantitative data and structural information. who.intnih.gov

The selection of the GC column's stationary phase is critical for resolving complex mixtures of glycol ethers and their isomers. Cyano-based thin film columns, such as the Rxi-1301Sil MS, have been shown to provide better resolution and faster analysis times compared to more traditional thick-film cyanopropylphenyl-type columns (e.g., "624-type"). restek.comgcms.cz Sample preparation for GC analysis often involves liquid-liquid extraction or solid-phase microextraction (SPME) to concentrate the analyte and remove interfering matrix components. nih.govmdpi.com

Table 1: Typical GC Parameters for Glycol Ether Analysis

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Instrument | Gas Chromatograph with FID or MS detector | cdc.govnih.gov |

| Column Type | Capillary Column (e.g., Rxi-1301Sil MS, DB-WAX) | restek.comfda.gov |

| Injection Mode | Split/Splitless | mdpi.com |

| Carrier Gas | Helium or Hydrogen | restek.com |

| Temperature Program | Optimized gradient (e.g., initial hold at 40-50°C, ramp up to 250-320°C) | restek.comgcms.cz |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | who.intttb.gov |

While GC is often preferred for volatile compounds, High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), offer viable alternatives, particularly for samples containing non-volatile matrix components like surfactants. chromforum.org HPLC separates compounds in a liquid mobile phase using a column packed with a solid stationary phase.

A significant challenge in analyzing small, polar molecules like this compound via traditional reversed-phase HPLC is their poor retention on nonpolar C18 columns. chromforum.orgacs.org To overcome this, derivatization is a common strategy. By reacting the alcohol group with a chromophoric or fluorophoric agent, such as benzoyl chloride, the resulting ester is less polar and can be readily detected by UV or fluorescence detectors. acs.orgoup.com

Modern approaches increasingly utilize UHPLC coupled with mass spectrometry, which can often circumvent the need for derivatization. epa.govmdpi.com UHPLC systems use smaller column particles, enabling faster analysis times and higher resolution compared to conventional HPLC. mdpi.com Techniques like hydrophilic interaction liquid chromatography (HILIC) or ion-exchange chromatography are also employed for better retention of polar analytes. mdpi.com

Advanced Spectroscopic Characterization

Advanced spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound. These methods provide detailed information about the molecular framework, connectivity of atoms, and the nature of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity to neighboring protons. For this compound, the spectrum would show distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assigned Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

|---|---|---|---|

| (CH₃)₂CH- | ~0.9 | Doublet | 6H |

| -CH₂-CH(CH₃)₂ | ~1.5 | Quartet | 2H |

| -CH(CH₃)₂ | ~1.7 | Nonet | 1H |

| -O-CH₂-CH₂-OH | ~3.5 | Triplet | 2H |

| -O-CH₂-CH₂-OH | ~3.6 | Triplet | 2H |

| -CH₂-O-CH₂- | ~3.7 | Triplet | 2H |

Note: Predicted shifts are based on typical values for similar structural motifs. netlify.app

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and information about their chemical environment (e.g., alkane, ether, alcohol). libretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Assigned Carbon | Chemical Shift (δ, ppm) (Predicted) |

|---|---|

| (CH₃)₂CH- | ~22.5 |

| -CH(CH₃)₂ | ~25.1 |

| -CH₂-CH(CH₃)₂ | ~38.6 |

| -CH₂-OH | ~61.8 |

| -O-CH₂-CH₂-OH | ~70.5 |

Note: Predicted shifts are based on typical values for similar structural motifs. libretexts.org

2D NMR Spectroscopy

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm the structural assignments.